molecular formula C6H8N2O3 B133073 (S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 140160-63-0

(S)-2-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B133073
CAS No.: 140160-63-0
M. Wt: 156.14 g/mol
InChI Key: HXMVFCUTJJVSRF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) is a heterocyclic compound that belongs to the class of pyrroloimidazoles. This compound is characterized by its unique structure, which includes a fused pyrrole and imidazole ring system.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include carbonyl diimidazole, phosgene, thiophosgene, and transition metal catalysts such as rhodium, palladium, nickel, gold, and copper . The reactions typically occur under mild conditions, making them suitable for a wide range of functionalized anilines .

Major Products Formed: The major products formed from these reactions include various substituted pyrrole–imidazole derivatives, which exhibit a wide range of biological properties .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, tetrahydro-2-hydroxy-, (S)-(9CI) involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist for neuropeptide S receptor (NPSR) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of cell proliferation and viability, particularly in cancer cells .

Properties

CAS No.

140160-63-0

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(7aS)-2-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C6H8N2O3/c9-5-4-2-1-3-7(4)6(10)8(5)11/h4,11H,1-3H2/t4-/m0/s1

InChI Key

HXMVFCUTJJVSRF-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N(C(=O)N2C1)O

SMILES

C1CC2C(=O)N(C(=O)N2C1)O

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)O

Synonyms

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.